molecular formula C20H23N5O2 B6436429 7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549048-09-9

7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6436429
CAS No.: 2549048-09-9
M. Wt: 365.4 g/mol
InChI Key: HRWNVTXBAGEGLZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a methoxy group, a piperidine ring, a pyrazine ring, and a dihydroquinazolinone group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .

Mechanism of Action

Target of Action

It is known that similar compounds have shown significant antibacterial and antifungal activity . Therefore, it is plausible that this compound may also target bacterial and fungal cells.

Mode of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with the synthesis of vital components of the microbial cell, such as proteins, DNA, or the cell wall, thereby inhibiting microbial growth.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of microbial cells by disrupting their essential biological processes.

Properties

IUPAC Name

7-methoxy-3-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-19(22-8-7-21-14)24-9-5-15(6-10-24)12-25-13-23-18-11-16(27-2)3-4-17(18)20(25)26/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWNVTXBAGEGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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